(2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo-triazine-dione family, characterized by a fused heterocyclic core. The (2Z)-configuration denotes the stereochemistry of the benzylidene substituent at position 2. Key structural features include:
- 3,4-Dimethoxybenzyl group: A methoxy-substituted aromatic ring at position 6, enhancing polarity and electron-donating properties .
- Molecular formula: Estimated as C22H17BrN3O4S (based on substituent analysis).
The compound’s synthesis likely involves condensation of a thiazolo-triazine precursor with 4-bromobenzaldehyde and 3,4-dimethoxybenzyl derivatives under acidic conditions, analogous to methods described for similar compounds .
Properties
Molecular Formula |
C21H16BrN3O4S |
|---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16BrN3O4S/c1-28-16-8-5-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-3-6-14(22)7-4-12/h3-8,10-11H,9H2,1-2H3/b18-11- |
InChI Key |
VXZHGDRAAJDHGT-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiazolyl Thioureas
The thiazolo-triazine core is synthesized via thermal cyclization of 1-ethoxycarbonyl-3-(2-thiazolyl)thiourea (Fig. 1A). Heating this precursor at 120–140°C in anhydrous toluene induces intramolecular cyclization, yielding 2-thioxo-thiazolo[3,2-a]-s-triazine-4-one (Fig. 1B). This step achieves 75–85% yield under inert conditions, with purification via recrystallization from ethanol.
Alkylation at Position 6
The 6-position is functionalized by treating the triazine-thione intermediate with 3,4-dimethoxybenzyl chloride in the presence of K₂CO₃ in DMF. This SN2 reaction proceeds at 60°C for 12 hours, affording 6-(3,4-dimethoxybenzyl)-2-thioxo-thiazolo[3,2-b]triazine-3,7-dione (Fig. 1C). The product is isolated in 68–72% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Parameter | Cyclization | Alkylation | Condensation |
|---|---|---|---|
| Yield (%) | 82 | 70 | 80 |
| Reaction Time (h) | 6 | 12 | 6 |
| Purification Method | Recrystallization | Column Chromatography | Column Chromatography |
| Key Reagent | Toluene | K₂CO₃/DMF | NH₄OAc/AcOH |
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Oxidation of the thione to disulfide is minimized by conducting reactions under nitrogen. Adding 1% hydroquinone as a radical inhibitor reduces disulfide yield to <5%.
Regioselectivity in Alkylation
Competitive O-alkylation is suppressed using bulky bases like DBU, ensuring >95% N-alkylation at position 6.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromobenzylidene group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and dyes, due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s bromobenzylidene and dimethoxybenzyl groups allow it to form strong interactions with these targets, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
Table 1: Structural and Molecular Comparisons
*Estimated based on substituent analysis.
Key Observations:
- Polarity : The target compound’s 3,4-dimethoxybenzyl group increases polarity compared to benzyl () or propoxybenzyl () groups, improving aqueous solubility .
- Electron Effects: Methoxy groups (electron-donating) contrast with chloro () or cyano () substituents, influencing reactivity in cycloaddition or biological interactions .
- Halogen Effects : Bromine in the target compound and derivatives may enhance stability and halogen bonding compared to chlorine in .
Biological Activity
(2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H16BrN3O4S
- Molecular Weight : 463.36 g/mol
- CAS Number : 638133-50-3
The structure includes a thiazole ring fused with a triazine moiety and multiple aromatic substituents, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit significant anticancer properties. A study highlighted that derivatives of thiazolo[3,2-b][1,2,4]triazine demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Thiazolo-triazine derivatives have been reported to exhibit anti-inflammatory effects in various models. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for preparing (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)thiazolo-triazine-dione?
Methodological Answer: The synthesis involves multi-step reactions starting with precursor aldehydes and thiourea derivatives. A typical approach includes:
Condensation: Reacting 4-bromobenzaldehyde with a thiouracil derivative under acidic conditions (e.g., acetic acid) to form the benzylidene intermediate.
Cyclization: Introducing the 3,4-dimethoxybenzyl group via nucleophilic substitution or alkylation, often using DMF or ethanol as solvents at 60–80°C for 6–12 hours.
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Note: Bromine substituents may require inert atmospheres (N₂/Ar) to prevent debromination during synthesis .
Q. How can spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm) from bromobenzylidene and dimethoxybenzyl groups. Methoxy groups appear as singlets at δ ~3.8 ppm .
- ¹³C NMR: Confirm carbonyl groups (C=O, δ ~165–170 ppm) and quaternary carbons in the fused thiazolo-triazine ring .
- X-ray Crystallography: Resolve the (2Z)-stereochemistry and dihedral angles between aromatic substituents .
- Mass Spectrometry: Verify molecular weight (e.g., [M+H]+ at m/z ~530) and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis?
Methodological Answer:
-
Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
-
Catalyst Screening: Use catalytic p-toluenesulfonic acid (PTSA) for efficient cyclization .
-
Temperature Control: Maintain 60–70°C during condensation to balance reaction rate and product stability .
-
Yield Data:
Step Yield (%) Purity (HPLC) Condensation 65–75 90–95% Cyclization 50–60 85–90% Final Product 40–50 ≥98%
Q. How does the bromine substituent influence biological activity compared to chloro/methoxy analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Bromine: Enhances lipophilicity (logP ↑) and may improve blood-brain barrier penetration.
- Chlorine/Methoxy: Lower steric bulk but reduced electron-withdrawing effects, altering enzyme-binding affinity .
- Experimental Validation:
- In Vitro Assays: Compare IC₅₀ values against kinase targets (e.g., EGFR, VEGFR) using bromo vs. chloro analogs.
- Molecular Docking: Simulate binding interactions with target proteins (e.g., PDB: 1M17) to assess halogen bonding .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein binding stability using GROMACS or AMBER.
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- ADMET Prediction: Use SwissADME to estimate pharmacokinetics (e.g., CYP450 inhibition risk) .
Data Contradiction Resolution
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization:
- Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data Normalization: Normalize IC₅₀ values to account for variations in assay conditions (pH, temperature) .
Methodological Resources
- Spectral Libraries: Refer to SDBS (Spectral Database for Organic Compounds) for NMR/IR reference data .
- Crystallography: Deposit X-ray data in the Cambridge Structural Database (CSD) for peer validation .
- Synthetic Protocols: Adapt procedures from analogous thiazolo-triazine derivatives in J. Med. Chem. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
